molecular formula C9H10LiNO2 B2868965 Lithium 2-methyl-2-(pyridin-4-YL)propanoate CAS No. 2253640-97-8

Lithium 2-methyl-2-(pyridin-4-YL)propanoate

Cat. No. B2868965
CAS RN: 2253640-97-8
M. Wt: 171.12
InChI Key: FKFKBEAWOVANRZ-UHFFFAOYSA-M
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Description

Lithium 2-methyl-2-(pyridin-4-YL)propanoate, also known as lithium 4-pyridylmethylphenylacetate or LiPMA, is a lithium salt of 4-pyridylmethylphenylacetic acid. It is a white crystalline powder that is soluble in water and polar solvents. LiPMA has been studied for its potential application in the treatment of bipolar disorder, depression, and neurodegenerative diseases.

Scientific Research Applications

Ionic Liquid and Lithium Salt Mixtures

Research has delved into the characteristics and potential applications of mixtures involving ionic liquids and lithium salts, with lithium 2-methyl-2-(pyridin-4-yl)propanoate possibly serving as a component due to its structural compatibility. Ionic liquids, when mixed with lithium salts, exhibit enhanced electrochemical properties and stability, making them suitable for use in advanced battery technologies and energy storage systems. The study by Nicotera et al. (2005) provides an extensive NMR characterization of ionic liquid-LiX mixtures, revealing insights into the interactions between the ionic liquid and lithium salt, which could include this compound, and their diffusion coefficients. These mixtures have shown potential in improving the performance and safety of lithium-ion batteries (Nicotera et al., 2005).

Enhanced Electrochemical Performance

The stability and electrochemical behavior of pyrrolidinium-based ionic liquids, which may share structural similarities with this compound, have been investigated in Li-O2 cell setups. These studies underscore the potential of such compounds in improving the efficiency and longevity of electrochemical cells, including lithium-air batteries. The research by Piana et al. (2014) explores the use of 1-methyl-1-butylpyrrolidinium bis(trifluoromethylsulfonyl)imide electrolyte in various Li-O2 cell configurations, highlighting its electrochemical stability and capacity enhancements in specific setups, suggesting that similar lithium compounds could offer comparable benefits (Piana et al., 2014).

Molecular Dynamics and Transport Properties

Molecular dynamics simulations provide valuable insights into the solvation and transport properties of ionic liquid/lithium salt mixtures, including those that could feature this compound. These studies help in understanding the microscopic interactions and mobility of lithium ions within ionic liquids, which is crucial for developing high-performance electrolytes for battery applications. Li et al. (2012) conducted simulations with lithium salt mole fractions to determine densities, ion self-diffusion coefficients, and ionic conductivities, offering a theoretical framework that could be applied to studying this compound's behavior in similar systems (Li et al., 2012).

Raman Spectroscopy Investigations

Raman spectroscopy has been utilized to investigate the structural and dynamic aspects of ionic liquids and their mixtures with lithium salts. These studies can shed light on the vibrational modes and interactions within the liquid state, which are pertinent to understanding the molecular environment of this compound when used in similar contexts. The work by Castriota et al. (2005) on the ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide and its complex with lithium salt provides a comparative basis for examining how this compound might behave under similar conditions (Castriota et al., 2005).

properties

IUPAC Name

lithium;2-methyl-2-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.Li/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFKBEAWOVANRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C1=CC=NC=C1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253640-97-8
Record name lithium 2-methyl-2-(pyridin-4-yl)propanoate
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